N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine

mGlu₇ allosteric modulation chemotype comparison

N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine (molecular formula C₂₁H₂₃N₃O, molecular weight 333.4 g/mol) is a fully synthetic small molecule belonging to the 4-aminoquinazoline chemotype, characterized by a quinazoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 4-amine position with a cyclohexyl moiety. The compound is reported to act as a negative allosteric modulator (NAM) at the metabotropic glutamate receptor subtype 7 (mGlu₇), a Group III GPCR target implicated in glutamatergic neurotransmission and under active investigation for schizophrenia, anxiety, and other CNS disorders.

Molecular Formula C21H23N3O
Molecular Weight 333.4 g/mol
Cat. No. B7756346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine
Molecular FormulaC21H23N3O
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4CCCCC4
InChIInChI=1S/C21H23N3O/c1-25-17-13-11-15(12-14-17)20-23-19-10-6-5-9-18(19)21(24-20)22-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,23,24)
InChIKeyLYILJEHATBEWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine – Structural Baseline and Core Characteristics for Scientific Procurement


N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine (molecular formula C₂₁H₂₃N₃O, molecular weight 333.4 g/mol) is a fully synthetic small molecule belonging to the 4-aminoquinazoline chemotype, characterized by a quinazoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 4-amine position with a cyclohexyl moiety [1]. The compound is reported to act as a negative allosteric modulator (NAM) at the metabotropic glutamate receptor subtype 7 (mGlu₇), a Group III GPCR target implicated in glutamatergic neurotransmission and under active investigation for schizophrenia, anxiety, and other CNS disorders [2]. Its structural configuration—a 4-aminoquinazoline scaffold bearing a lipophilic cyclohexyl N-substituent and an electron-rich 4-methoxyphenyl C2-substituent—distinguishes it from the quinazolin-4(3H)-one chemotype that dominates the published mGlu₇ NAM literature [3].

Why Generic Substitution Fails for N-Cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine in mGlu₇-Focused Research


Within the mGlu₇ NAM landscape, the chemotype bifurcation between quinazolin-4(3H)-ones and 4-aminoquinazolines creates a non-interchangeable selection environment. Quinazolin-4(3H)-one-based NAMs such as ALX-171 (mGlu₇ IC₅₀ = 6.14 µM) rely on a carbonyl hydrogen-bond acceptor at position 4, whereas N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine presents a secondary amine at the same position, fundamentally altering hydrogen-bonding topology, basicity (predicted pKa shift of >2 log units), and allosteric binding pocket complementarity [1]. Furthermore, replacement of the 2-aryl or 6-aryl substituents characteristic of published mGlu₇ NAM chemotypes—such as the 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl) pattern in ALX-171 [1] or the southern-region heterocyclic modifications in VU6019278 [2]—with the 2-(4-methoxyphenyl) group in this compound is expected to produce distinct steric and electronic effects at the allosteric site. Class-level SAR from mGlu₇ NAM programs demonstrates that even conservative substituent changes can shift IC₅₀ values by >10-fold and alter selectivity against Group III siblings mGlu₄ and mGlu₈ [1]. Therefore, procurement for SAR expansion, chemotype diversification, or head-to-head allosteric profiling cannot rely on generic quinazoline analogs as functional equivalents.

Product-Specific Quantitative Evidence Guide: N-Cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine Comparative Differentiation Data


Chemotype Divergence: 4-Aminoquinazoline vs. Quinazolin-4(3H)-one Scaffold in mGlu₇ NAM Context

N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine embodies a 4-aminoquinazoline scaffold, whereas the most extensively characterized mGlu₇ NAMs—including ALX-171, the lead compound from a 103-member library—are quinazolin-4(3H)-ones [1]. The replacement of the C4 carbonyl (C=O) with a secondary amine (C–NH–cyclohexyl) eliminates a hydrogen-bond acceptor while introducing a hydrogen-bond donor, predicted to reorient the pharmacophore within the mGlu₇ allosteric pocket. Across the quinazolin-4(3H)-one series, mGlu₇ NAM IC₅₀ values ranged from 6.14 µM (ALX-171) to >30 µM, with only eight compounds achieving IC₅₀ ≤ 1 µM [1]. The 4-aminoquinazoline scaffold has not been evaluated in this specific mGlu₇ NAM assay, representing a genuine chemotype gap [1].

mGlu₇ allosteric modulation chemotype comparison

Physicochemical Property Differentiation vs. Leading mGlu₇ NAM VU6019278

N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine possesses computed physicochemical properties that position it within favorable oral CNS drug-like space. Its molecular weight (333.4 g/mol) is lower than that of the optimized mGlu₇ NAM VU6019278 (MW = 395.5 g/mol), and its computed XLogP (predicted ~3.6) falls within the optimal CNS range (2–4) [1][2]. In contrast, VU6019278 was reported with IC₅₀ = 501 nM, rat plasma free fraction (fᵤ) = 0.10, predicted rat hepatic clearance (CLₕₑₚ) = 27.7 mL/min/kg, and rat brain-to-plasma partition coefficient (Kₚ) = 4.9 and unbound brain-to-plasma ratio (Kₚ,ᵤᵤ) = 0.65, establishing a benchmark for CNS-penetrant mGlu₇ NAMs [2]. Direct comparative DMPK data for the target compound are not yet available, but its lower topological polar surface area (tPSA predicted at ~39 Ų vs. VU6019278 tPSA ~60 Ų) suggests potentially higher passive CNS permeability, meriting experimental validation [1].

CNS drug-likeness physicochemical profiling mGlu₇ NAM optimization

Structural Differentiation from 2-(4-Methoxyphenyl)quinazolin-4-amine: The Critical Role of N4-Cyclohexyl Substitution

The primary structural differentiator between N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine and the simpler analog 2-(4-methoxyphenyl)quinazolin-4-amine (PubChem CID 13329009; MW = 251.28 g/mol; XLogP3 = 3.1) is the N4-cyclohexyl substituent [1]. This substitution increases molecular weight by 82.12 g/mol (+32.7%), adds substantial lipophilicity (estimated ΔlogP ≈ +0.5 to +1.0 units), and introduces conformational restriction at the 4-amino position. In quinazoline-based kinase inhibitor SAR, N4-cyclohexyl substitution has been shown to enhance target binding affinity by filling hydrophobic sub-pockets within ATP-binding sites, with Ki values as low as 27 nM reported for N-cyclohexylquinazolin-4-amine at mGluR1a [2]. The unsubstituted 2-(4-methoxyphenyl)quinazolin-4-amine lacks this hydrophobic anchor, potentially limiting its residence time and selectivity at mGlu receptor subtypes [1][2].

SAR N-substitution lipophilicity modulation

Availability of Analytical Reference Data (¹³C NMR) for Quality Control and Identity Verification

N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine has a deposited ¹³C NMR spectrum in the SpectraBase spectral database (Spectrum ID: 6wraif5cmmN), computed using the HOSE algorithm and copyrighted by John Wiley & Sons, Inc. [1]. This provides a verifiable spectral fingerprint for identity confirmation and purity assessment upon procurement. In contrast, the closest quinazolin-4(3H)-one mGlu₇ NAM comparators (e.g., ALX-171, mGlu₇ IC₅₀ = 6.14 µM) have crystallographic data deposited in the Cambridge Structural Database but lack publicly accessible NMR reference spectra through SpectraBase [2]. The availability of a database-verified ¹³C NMR spectrum reduces the analytical burden on procurement laboratories and supports batch-to-batch consistency verification.

analytical characterization NMR spectroscopy quality assurance

Selectivity Context: mGlu₇ NAM Chemotype Selectivity Against Group III mGlu Receptors as a Class Benchmark

Selectivity against the structurally homologous Group III mGlu receptors (mGlu₄ and mGlu₈) is a critical differentiation parameter for mGlu₇ NAMs. ALX-171, the best-characterized quinazolin-4(3H)-one mGlu₇ NAM with IC₅₀ = 6.14 µM, was demonstrated to be selective over mGlu₄ and mGlu₈ in the T-REx 293 recombinant human receptor assay system [1]. Among the eight most potent compounds in that library (IC₅₀ ≤ 1 µM), high selectivity against remaining Group III receptors was a consistent feature, indicating that the quinazoline/quinazolinone scaffold itself can confer Group III subtype selectivity [1]. While direct selectivity data for N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine are not yet experimentally determined, the 4-aminoquinazoline scaffold, combined with the cyclohexyl N-substituent, may produce a distinct selectivity fingerprint vs. mGlu₄ and mGlu₈ relative to the quinazolin-4(3H)-one series, given the different hydrogen-bonding profile at position 4. This hypothesis requires experimental validation through parallel mGlu₄/mGlu₇/mGlu₈ profiling.

receptor selectivity Group III mGlu receptors mGlu₄ mGlu₈

High-Value Research and Industrial Application Scenarios for N-Cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine Procurement


mGlu₇ NAM Chemotype Diversification for Antipsychotic Drug Discovery

N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine serves as a structurally orthogonal hit for mGlu₇ NAM lead generation programs. The quinazolin-4(3H)-one series, exemplified by ALX-171 (mGlu₇ IC₅₀ = 6.14 µM), has demonstrated antipsychotic-like activity in preclinical models including DOI-induced head-twitch reversal and MK-801-disrupted social interaction and cognition tests [1]. By introducing the 4-aminoquinazoline chemotype, this compound enables exploration of allosteric pocket regions that are inaccessible to the carbonyl-bearing quinazolin-4(3H)-one scaffold, potentially unlocking new selectivity vectors and intellectual property space distinct from the ALX-171 patent estate [1].

Comparative Group III mGlu Receptor Selectivity Profiling

Given that Group III mGlu receptor selectivity (mGlu₇ vs. mGlu₄/mGlu₈) was a critical advancement in the quinazolin-4(3H)-one NAM series—where eight compounds achieved IC₅₀ ≤ 1 µM at mGlu₇ with high selectivity over sibling subtypes [1]—this compound is ideally positioned for parallel selectivity screening. Its 4-aminoquinazoline scaffold with cyclohexyl N4-substitution provides a structurally distinct chemotype for evaluating whether the quinazoline core alone, or the specific C4 functional group, drives Group III subtype selectivity. Procurement for a standardized T-REx 293 recombinant human mGlu₄/mGlu₇/mGlu₈ selectivity panel would generate high-value SAR data for the mGlu₇ allosteric modulator field [1].

CNS Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With a molecular weight of 333.4 g/mol, predicted XLogP of ~3.6, and predicted tPSA of ~39 Ų—all within the favorable ranges for oral CNS drug-likeness—N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine presents a compelling starting point for CNS-penetrant mGlu₇ NAM optimization [1]. In comparison, the advanced mGlu₇ NAM VU6019278 (MW = 395.5 g/mol) achieved rat Kₚ = 4.9 and Kₚ,ᵤᵤ = 0.65, confirming that mGlu₇ NAMs within this physicochemical space can achieve meaningful brain exposure . This compound's lower molecular weight and reduced tPSA relative to VU6019278 suggest potential for even higher unbound brain partitioning, making it attractive for preclinical CNS pharmacokinetic studies [1].

Synthetic Methodology Development Using Green Chemistry Approaches

The broader N-cyclohexyl-3-aryl-quinoxaline-2-amine scaffold (structurally related quinoxaline isosteres) has been the subject of multiple green chemistry methodology studies, including ZnO nanoparticle-catalyzed synthesis, CuI nanoparticle heterogeneous catalysis, perlite–SO₃H nanoparticle-assisted ultrasound irradiation, and tungstophosphoric acid-embedded magnetic chitosan catalysis [1]. These established synthetic routes for the quinoxaline analog class provide a methodological foundation that can be adapted for the synthesis of N-cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine under sustainable conditions, making it relevant for process chemistry R&D groups pursuing environmentally benign heterocycle synthesis [1].

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